2-(pentane-1-sulfinyl)pentanoic acid
Description
2-(Pentane-1-sulfinyl)pentanoic acid is a chiral organic compound characterized by a pentanoic acid backbone with a pentane-1-sulfinyl substituent at the second carbon. The sulfinyl (-SO-) group introduces a stereogenic center, making the compound exist in enantiomeric forms (R and S configurations). This structural feature distinguishes it from simpler carboxylic acids like pentanoic acid (valeric acid) and sulfonyl or thioether analogs. The sulfinyl group enhances polarity and may influence biological activity, solubility, and reactivity compared to non-sulfurated analogs.
Properties
CAS No. |
1700019-58-4 |
|---|---|
Molecular Formula |
C10H20O3S |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pentane-1-sulfinyl)pentanoic acid typically involves the oxidation of thiols to sulfinyl compounds. One common method is the oxidative coupling of thiols with amines, which can be achieved using various oxidizing agents under controlled conditions . Another approach involves the use of sulfinyl chlorides, which react with appropriate nucleophiles to form the desired sulfinyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process and minimize waste generation .
Chemical Reactions Analysis
Types of Reactions
2-(pentane-1-sulfinyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfonyl compounds using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Nucleophiles: Amines, alcohols, and other nucleophiles can react with sulfinyl compounds under appropriate conditions.
Major Products Formed
Sulfonyl Compounds: Formed through oxidation.
Thiols: Formed through reduction.
Sulfinyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-(pentane-1-sulfinyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(pentane-1-sulfinyl)pentanoic acid involves its interaction with various molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Notes
- Limited direct data on this compound necessitates extrapolation from structurally related compounds.
- The sulfinyl group’s chirality and moderate oxidation state make it a versatile candidate for medicinal chemistry, contrasting with fully oxidized sulfonyl groups or non-sulfurated analogs.
- Further research is needed to elucidate its exact biological targets and synthetic scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
